

# DA-1241 Safety Profile: A Comparative Analysis Against Other Metabolic Drugs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **DA-1241**, an investigational G-protein-coupled receptor 119 (GPR119) agonist, with established metabolic drugs: sitagliptin, metformin, liraglutide, and semaglutide. The information is intended to offer an objective overview for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases such as Type 2 Diabetes (T2D) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

## **Executive Summary**

**DA-1241** has demonstrated a favorable safety and tolerability profile in early-stage clinical trials.[1][2][3][4] Phase 1 and Phase 2a studies have consistently reported that **DA-1241** is "well tolerated" with no drug-related serious adverse events (SAEs) in the treatment groups.[1] [5][6] The most frequently observed treatment-emergent adverse events (TEAEs) were mild gastrointestinal side effects.[7] This profile appears competitive when benchmarked against established metabolic therapies, each with its own distinct safety considerations.

## **Comparative Safety Profile**

The following table summarizes the key safety findings for **DA-1241** and its comparators, based on data from clinical trials. It is important to note that direct comparison of adverse event rates across different clinical trial programs can be challenging due to variations in study design, patient populations, and duration of treatment.



| Drug        | Mechanism of<br>Action | Common Adverse Events (Incidence >5%)                                                                         | Serious<br>Adverse Events                                                                                                                                                             | Key Safety<br>Considerations                                                                                                                                                                           |
|-------------|------------------------|---------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DA-1241     | GPR119 Agonist         | Mild gastrointestinal side effects (specific percentages not yet publicly available).[7]                      | No drug-related serious adverse events reported in Phase 1 and 2a trials.[5][6]                                                                                                       | Generally well-<br>tolerated in early<br>clinical<br>development.[1]<br>[2][3][4]                                                                                                                      |
| Sitagliptin | DPP-4 Inhibitor        | Headache,<br>nasopharyngitis,<br>upper respiratory<br>tract infection.                                        | Acute pancreatitis, heart failure, severe and disabling arthralgia, bullous pemphigoid, serious hypersensitivity reactions (anaphylaxis, angioedema, Stevens-Johnson syndrome).[8][9] | Generally well-tolerated; however, rare but serious adverse events require monitoring. No increased risk of major adverse cardiovascular events (MACE) was observed in the TECOS trial. [8][9][10][11] |
| Metformin   | Biguanide              | Gastrointestinal symptoms (e.g., diarrhea, nausea, vomiting, abdominal bloating, flatulence) are very common, | Lactic acidosis (rare but serious), Vitamin B12 deficiency with long-term use.[12][13][14]                                                                                            | First-line therapy for T2D with a long history of use and a well- established safety profile. Gastrointestinal side effects are the most                                                               |



|             |                           | especially at the beginning of treatment.[12] [13][14]                        |                                                                                                                                                                                                               | common reason for discontinuation. The risk of lactic acidosis is increased in patients with renal impairment.                                                                                             |
|-------------|---------------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Liraglutide | GLP-1 Receptor<br>Agonist | Nausea, diarrhea, vomiting, decreased appetite, constipation, headache.       | Pancreatitis, gallbladder disease (cholelithiasis, cholecystitis), risk of thyroid C- cell tumors (based on animal studies), hypoglycemia (when used with other insulin secretagogues). [15][16][17][18] [19] | Gastrointestinal side effects are common and dose-dependent. Carries a boxed warning for the risk of thyroid C-cell tumors. The LEADER trial demonstrated a reduction in MACE.[15][16] [17][18][19]        |
| Semaglutide | GLP-1 Receptor<br>Agonist | Nausea, vomiting, diarrhea, abdominal pain, constipation, decreased appetite. | Pancreatitis, gallbladder disease, risk of thyroid C-cell tumors, diabetic retinopathy complications (in patients with T2D).[20][21][22] [23][24]                                                             | Similar to liraglutide, gastrointestinal side effects are common. Carries a boxed warning for the risk of thyroid C-cell tumors. The SELECT trial showed a reduction in MACE in patients with pre-existing |



cardiovascular disease and obesity, without diabetes.[20][21] [22][23][24]

## **Experimental Protocols**

The safety of **DA-1241** and the comparator drugs was assessed in their respective clinical trials through standardized and rigorous methodologies, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[25][26][27][28][29]

General Safety Monitoring in Clinical Trials:

- Adverse Event (AE) Monitoring and Reporting: All AEs, regardless of severity or perceived relationship to the study drug, are recorded at each study visit. AEs are typically graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the investigational product by the investigator. Serious Adverse Events (SAEs) are subject to expedited reporting to regulatory authorities.
- Laboratory Safety Assessments: A comprehensive panel of laboratory tests is conducted at pre-specified intervals throughout the trial. This typically includes hematology, clinical chemistry (including liver function tests, renal function tests, and electrolytes), and urinalysis.
- Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and comprehensive physical examinations are performed to detect any clinically significant changes.
- Electrocardiograms (ECGs): ECGs are performed at baseline and at various time points during the study to monitor for any cardiac effects, such as changes in QT interval.
- Data and Safety Monitoring Boards (DSMBs): Independent DSMBs are often employed, particularly in later-phase and large-scale trials, to review accumulating safety data and make recommendations regarding the continuation, modification, or termination of the trial.

Specifics of the **DA-1241** Phase 2a MASH Trial Protocol:



The Phase 2a clinical trial of **DA-1241** in patients with presumed MASH was a 16-week, multicenter, randomized, double-blind, placebo-controlled study.[6] The design included two parts:

- Part 1: Explored the efficacy and safety of **DA-1241** as a monotherapy compared to placebo.
- Part 2: Investigated the efficacy and safety of DA-1241 in combination with sitagliptin.

Safety was a key component of the trial, with ongoing monitoring of AEs, laboratory parameters, and other safety assessments as per standard clinical trial protocols.

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanistic differences between **DA-1241** and its comparators, the following diagrams illustrate their primary signaling pathways.



Click to download full resolution via product page

Caption: Mechanisms of Action for **DA-1241** and Comparator Metabolic Drugs.



The following diagram outlines a typical workflow for safety data management in a clinical trial.



Click to download full resolution via product page

Caption: Standard Workflow for Safety Data Management in Clinical Trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Validation & Comparative





- 1. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 [prnewswire.com]
- 2. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 | MetaVia Inc. [ir.metaviatx.com]
- 3. NeuroBo Pharmaceuticals' DA-1241 in Combination with Semaglutide Improves Liver Fibrosis and Demonstrates Additive Hepatoprotective Effects in Pre-Clinical MASH Models Compared to Either Treatment, Alone [prnewswire.com]
- 4. MetaVia Announces Positive Top-Line Results From Its Phase 2a Clinical Trial of DA-1241 in Patients with Presumed MASH | MetaVia Inc. [ir.metaviatx.com]
- 5. Metavia Inc. Presents Data on DA-1241, GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed Mash, at the EASL Congress 2025 | MarketScreener [marketscreener.com]
- 6. MetaVia Announces Positive Top-Line Results From Its Phase 2a Clinical Trial of DA-1241 in Patients with Presumed MASH [prnewswire.com]
- 7. investing.com [investing.com]
- 8. rxfiles.ca [rxfiles.ca]
- 9. researchgate.net [researchgate.net]
- 10. bjd-abcd.com [bjd-abcd.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Long-term safety, tolerability, and weight loss associated with metformin in the Diabetes Prevention Program Outcomes Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term Safety, Tolerability, and Weight Loss Associated With Metformin in the Diabetes Prevention Program Outcomes Study PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effects of Liraglutide Versus Placebo on Cardiovascular Events in Patients With Type 2
  Diabetes Mellitus and Chronic Kidney Disease: Results From the LEADER Trial PMC
  [pmc.ncbi.nlm.nih.gov]
- 17. rxfiles.ca [rxfiles.ca]
- 18. ovid.com [ovid.com]
- 19. diabetesjournals.org [diabetesjournals.org]



- 20. Full SELECT Results Affirm CV Risk Reduction With Semaglutide in Nondiabetics | tctmd.com [tctmd.com]
- 21. Safety profile of semaglutide versus placebo in the SELECT study: a randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety profile of semaglutide versus placebo in the SELECT study: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Semaglutide Effects on Cardiovascular Outcomes in People With Overweight or Obesity
   American College of Cardiology [acc.org]
- 24. pharmacally.com [pharmacally.com]
- 25. database.ich.org [database.ich.org]
- 26. ICH E2A GUIDELINE | PPTX [slideshare.net]
- 27. ICH E2A Clinical safety data management: definitions and standards for expedited reporting Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]
- 29. ICH Official web site: ICH [ich.org]
- To cite this document: BenchChem. [DA-1241 Safety Profile: A Comparative Analysis Against Other Metabolic Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605608#benchmarking-da-1241-s-safety-profile-against-other-metabolic-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com